molecular formula C14H17ClFN3 B13721038 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrchloride

1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrchloride

Cat. No.: B13721038
M. Wt: 281.75 g/mol
InChI Key: QPAXYAIEDKJPNY-UHFFFAOYSA-N
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Description

1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C14H17ClFN3 and a molecular weight of 281.76 g/mol . This compound features a quinoline ring substituted with a fluorine atom at the 6-position and a piperidine ring attached at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine ring can interact with neurotransmitter receptors, modulating their activity. These interactions make the compound a potential candidate for the development of anticancer and neuroactive drugs .

Comparison with Similar Compounds

1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride can be compared with other quinoline and piperidine derivatives:

The uniqueness of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride lies in its combined quinoline and piperidine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17ClFN3

Molecular Weight

281.75 g/mol

IUPAC Name

1-(6-fluoroquinolin-4-yl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C14H16FN3.ClH/c15-10-1-2-13-12(9-10)14(3-6-17-13)18-7-4-11(16)5-8-18;/h1-3,6,9,11H,4-5,7-8,16H2;1H

InChI Key

QPAXYAIEDKJPNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2)F.Cl

Origin of Product

United States

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